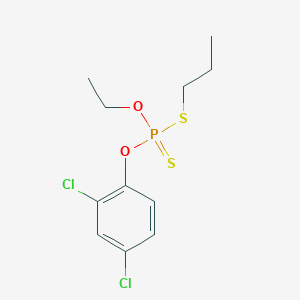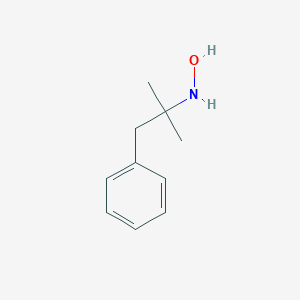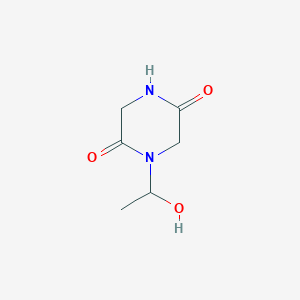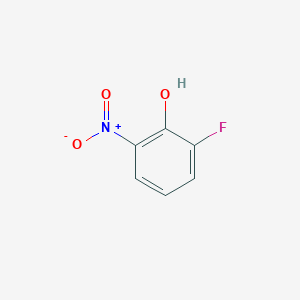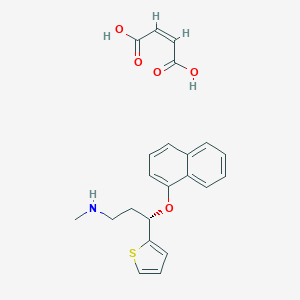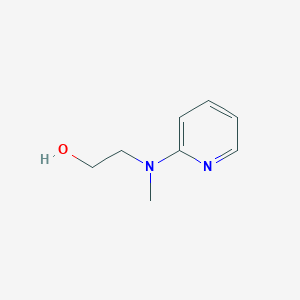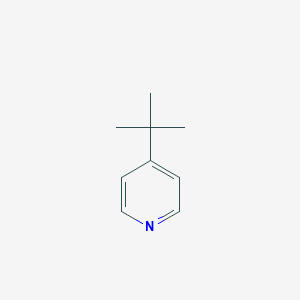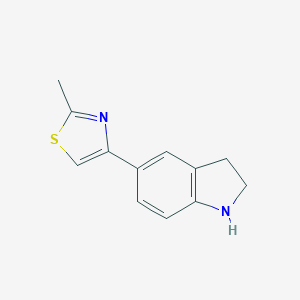
4-(Indolin-5-il)-2-metiltiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Indolin-5-yl)-2-methylthiazole is a heterocyclic compound that features both a thiazole and an indole ring The thiazole ring is known for its diverse biological activities, while the indole ring is a common structural motif in many natural products and pharmaceuticals
Aplicaciones Científicas De Investigación
4-(Indolin-5-yl)-2-methylthiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
The compound “4-(Indolin-5-yl)-2-methylthiazole” has been found to interact with several targets. It has been identified as a potential inhibitor of InhA , an enzyme involved in the fatty acid biosynthesis pathway of mycobacteria . This compound has also been suggested to interact with Histone Deacetylase 6 (HDAC6) and Heat-Shock Protein 90 (Hsp90) . Furthermore, it has been reported to target Glycoprotein 41 (gp41) , which plays a crucial role in HIV-1 fusion .
Mode of Action
The compound’s interaction with its targets leads to significant changes. As an InhA inhibitor, it can potentially disrupt the fatty acid biosynthesis pathway in mycobacteria, leading to the inhibition of bacterial growth . When interacting with HDAC6 and Hsp90, it can regulate a number of biological processes, including gene expression, cell motility, immune response, and the degradation of misfolded proteins . As a gp41 inhibitor, it can potentially inhibit HIV-1 fusion by targeting the hydrophobic pocket of transmembrane glycoprotein gp41 .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting InhA, it disrupts the fatty acid biosynthesis pathway in mycobacteria . Its interaction with HDAC6 and Hsp90 affects gene expression, cell motility, immune response, and protein degradation . By targeting gp41, it can potentially disrupt the HIV-1 fusion process .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability .
Result of Action
The compound’s action results in molecular and cellular effects. By inhibiting InhA, it can potentially inhibit the growth of mycobacteria . Its interaction with HDAC6 and Hsp90 can regulate various biological processes . By inhibiting gp41, it can potentially prevent HIV-1 fusion .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and efficacy can be affected by storage conditions
Análisis Bioquímico
Biochemical Properties
Indole-based compounds have been shown to inhibit HIV-1 fusion by targeting the hydrophobic pocket of transmembrane glycoprotein gp41 .
Cellular Effects
Indole-based compounds have been shown to inhibit cell-cell fusion and viral replication .
Molecular Mechanism
Indole-based compounds have been shown to inhibit HIV-1 fusion by disrupting the formation of a six-helix bundle between N-heptad repeat (NHR) and C-heptad repeat (CHR) regions of the extracellular domain of gp41 trimer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Indolin-5-yl)-2-methylthiazole typically involves the formation of the thiazole ring followed by the construction of the indole ring. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with an appropriate indole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Indolin-5-yl)-2-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and indole rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced thiazole and indole derivatives.
Substitution: Formation of halogenated and alkylated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde
- 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride
- 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
Uniqueness
4-(Indolin-5-yl)-2-methylthiazole is unique due to the combination of the thiazole and indole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for diverse reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
4-(2,3-dihydro-1H-indol-5-yl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-8-14-12(7-15-8)9-2-3-11-10(6-9)4-5-13-11/h2-3,6-7,13H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKRJYMIVDODL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C2)NCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429265 |
Source


|
| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144340-48-7 |
Source


|
| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
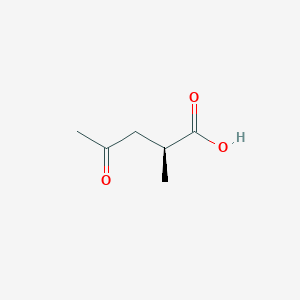
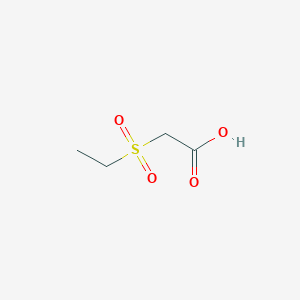
![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)

